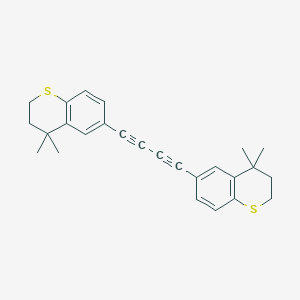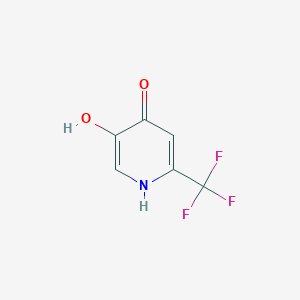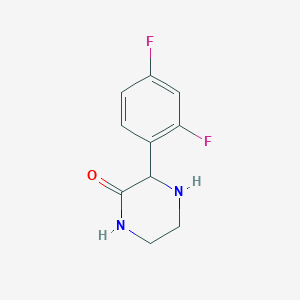
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1beta–>4)-Pentaglucosamine Peracetate is a complex carbohydrate derivative that features a glycosidic bond between glucose units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1beta–>4)-Pentaglucosamine Peracetate typically involves the protection of glucose units followed by the formation of glycosidic bonds. One common method includes the use of acetic anhydride in acetic acid to form the peracetate, followed by the addition of hydrogen bromide to brominate the compound. Subsequent addition of an alcohol and lithium carbonate replaces the bromine, and deprotection of the acetylated hydroxyl groups yields the final product .
Industrial Production Methods
Industrial production of (1beta–>4)-Pentaglucosamine Peracetate may involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1beta–>4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic substitution where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of (1beta–>4)-Pentaglucosamine Peracetate, such as oxidized, reduced, or substituted forms, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(1beta–>4)-Pentaglucosamine Peracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in various organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (1beta–>4)-Pentaglucosamine Peracetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biological effects. The pathways involved include glycosidic bond formation and hydrolysis, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Beta-Glucans: These are polysaccharides with similar glycosidic linkages but differ in their biological activity and applications.
Chitosan: A derivative of chitin with similar structural properties but different functional applications.
Cellulose Derivatives: Compounds like cellulose acetate share similar preparation methods but have distinct uses in industry and research.
Uniqueness
(1beta–>4)-Pentaglucosamine Peracetate is unique due to its specific glycosidic linkage and acetylation pattern, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C64H91N5O38 |
|---|---|
Peso molecular |
1538.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C64H91N5O38/c1-23(70)65-45-56(94-35(13)82)51(41(19-88-29(7)76)99-60(45)98-39(17)86)104-62-47(67-25(3)72)58(96-37(15)84)53(43(101-62)21-90-31(9)78)106-64-49(69-27(5)74)59(97-38(16)85)54(44(103-64)22-91-32(10)79)107-63-48(68-26(4)73)57(95-36(14)83)52(42(102-63)20-89-30(8)77)105-61-46(66-24(2)71)55(93-34(12)81)50(92-33(11)80)40(100-61)18-87-28(6)75/h40-64H,18-22H2,1-17H3,(H,65,70)(H,66,71)(H,67,72)(H,68,73)(H,69,74)/t40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54-,55-,56-,57+,58+,59-,60-,61+,62-,63-,64+/m1/s1 |
Clave InChI |
VIDMPHZNXIQDAH-PYVODUEVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
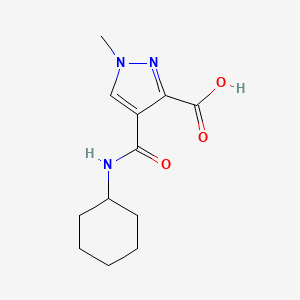


![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
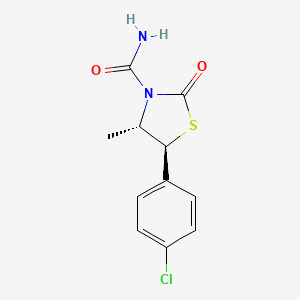
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
